1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- is a synthetic compound belonging to the pyrrolopyridine family. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various cellular processes, including cell proliferation, differentiation, and migration, making this compound a promising candidate for cancer therapy. The compound's unique structure and reactivity profile also suggest applications in medicinal chemistry and material science.
This compound is classified as a heterocyclic organic compound featuring a fused pyrrole and pyridine ring system with a bromo substituent at the 4-position. Its molecular formula is with a molecular weight of approximately 268.11 g/mol. The compound is primarily sourced from chemical suppliers and research institutions specializing in organic synthesis and pharmaceutical development.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- typically involves several steps:
The synthesis may utilize continuous flow chemistry techniques to enhance yield and scalability while improving safety. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing the synthesis.
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- can be represented by its canonical SMILES notation: CNC(=O)CC1=CC2=C(C=CN=C2N1)Br
. The compound features:
Property | Value |
---|---|
Molecular Formula | C10H10BrN3O |
Molecular Weight | 268.11 g/mol |
IUPAC Name | 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-N-methylacetamide |
InChI | InChI=1S/C10H10BrN3O/c1-12-9(15)5-6-4-7-8(11)2-3-13-10(7)14-6/h2-4H,5H2,1H3,(H,12,15)(H,13,14) |
InChI Key | HOTLBXVSNWYQRA-UHFFFAOYSA-N |
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- can undergo several chemical reactions:
The specific reaction conditions (temperature, solvent, catalysts) greatly influence the outcomes and yields of these reactions.
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- primarily involves its interaction with FGFRs. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents phosphorylation of downstream signaling proteins involved in cell proliferation and survival pathways. Consequently, this leads to reduced cancer cell proliferation and may induce apoptosis in sensitive cell lines.
The compound exhibits typical characteristics associated with organic solids:
The presence of the bromine atom enhances reactivity compared to non-brominated analogs. This reactivity allows for further derivatization and functionalization in synthetic applications.
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- has several significant applications:
The construction of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold relies on well-established cyclization strategies, with the Gould-Jacobs reaction and Knorr-type condensations being predominant. The Gould-Jacobs method involves thermal cyclization of o-aminopyridine-substituted acrylates under basic conditions, yielding the bicyclic core with a carboxylic acid handle at the 2-position. This carboxylate serves as a critical precursor for subsequent acetamide formation through amidation or Curtius rearrangement pathways . Alternative routes employ von Richter or Tscheinmenti reactions on pre-halogenated pyridine substrates, though these often suffer from regioselectivity challenges at the C4 position. A robust approach documented in literature starts with 3-aminopyridine-2-carboxylates, which undergo condensation with α-halo carbonyl compounds to form the pyrrole ring. This method provides reliable access to the 2-carboxyethyl intermediate essential for generating the acetamide side chain through sequential hydrolysis and coupling with dimethylamine . Yield optimization (typically 45–68%) requires precise temperature control during cyclodehydration, as excessive heat promotes tar formation.
Table 1: Key Cyclization Methods for Pyrrolo[2,3-b]pyridine Core
Method | Starting Materials | Key Intermediate | Yield Range |
---|---|---|---|
Gould-Jacobs Reaction | 3-Amino-2-pyridinecarboxylate + Ethoxymethylenemalonate | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 50–65% |
Knorr Condensation | 2-Amino-3-acetylpyridine + Ethyl oxalate | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | 45–60% |
von Richter Cyclization | 3-Nitro-2-chloropyridine + Dialkyl malonate | Dialkyl (1H-pyrrolo[2,3-b]pyridin-2-yl)malonate | 40–55% |
Regioselective bromination at the electron-rich C4 position of the pyrrolo[2,3-b]pyridine core presents distinct challenges due to competing reactions at N1, C3, or C5 sites. N-Bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) or acetonitrile emerges as the optimal reagent, enabling electrophilic aromatic substitution (SEAr) at C4 with 80–92% regioselectivity at 0–25°C. The reaction proceeds via a low concentration of bromine (Br₂) generated in situ from NBS, which minimizes dibromide formation and preserves the acetamide functionality [7]. This contrasts sharply with molecular bromine (Br₂), which induces uncontrolled polybromination and requires stoichiometric Lewis acid catalysts like AlCl₃ for C4 selectivity—often diminishing yields to 50–65% [9].
Critical parameters for NBS-mediated bromination include:
Table 2: Bromination Reagent Comparison
Reagent System | Solvent | Temperature | C4 Selectivity | Yield | Key Limitation |
---|---|---|---|---|---|
NBS (1.05 equiv) | Anhydrous DMF | 0–5°C | 90–92% | 85–88% | Requires N-protection |
Br₂ (1.1 equiv) + AlCl₃ | Chloroform | 25°C | 75–80% | 60–65% | Polybromination at C3/C5 |
Br₂ (2 equiv) | Acetic acid | 80°C | <50% | 30–40% | Decomposition of acetamide |
The 2-acetamide group is installed via carbodiimide-mediated coupling or nucleophilic displacement of activated esters. N,N-Dimethylacetamide functionality is typically introduced by reacting 2-(4-bromo-1H-pyrrolo[2,3-b]pyridyl)acetic acid with dimethylamine in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This method achieves 85–90% conversion with minimal epimerization, whereas traditional acid chloride routes risk decomposition of the acid-labile pyrrolopyridine core .
Alternative functionalization approaches include:
Continuous flow systems overcome key limitations in batch synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-acetamide, particularly in hazardous bromination and exothermic amidation steps. NBS-mediated bromination in tubular reactors (PTFE, 1 mm ID) enables precise residence time control (2–5 min) at 50°C, achieving 95% conversion with 10–20% reduced succinimide byproducts compared to batch [5]. Subsequent amidation employs immobilized lipase catalysts (e.g., Candida antarctica Lipase B) packed in fixed-bed reactors, enabling enzymatic coupling between 2-(4-bromo-1H-pyrrolo[2,3-b]pyridyl)acetic acid and dimethylamine in aqueous tert-butanol. This negates the need for stoichiometric coupling agents, reducing waste.
Key flow system advantages:
Table 3: Continuous Flow vs. Batch Synthesis Parameters
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Bromination Time | 4–6 hours | 2–5 minutes | 50–100× faster |
Amidation Yield | 80–85% | 90–93% | 8–10% increase |
Byproduct (Succinimide) | 8–12% | 3–5% | 60% reduction |
Total Residence Time | 48 hours | 45 minutes | 64× reduction |
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6